molecular formula C16H15FN4O B609834 Pamiparib maleate CAS No. 2086689-94-1

Pamiparib maleate

Numéro de catalogue: B609834
Numéro CAS: 2086689-94-1
Poids moléculaire: 298.3214
Clé InChI: JEHPIZTXGANXDR-MLCLTIQSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pamiparib, also known as BGB-290, is a highly potent and selective PARP inhibitor with favorable drug metabolism and pharmacokinetic properties. BGB-290 selectively binds to PARP and prevents PARP-mediated repair of single-strand DNA breaks via the base-excision repair (BER) pathway. This enhances the accumulation of DNA strand breaks, promotes genomic instability, and eventually leads to apoptosis. BGB-290 may both potentiate the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.

Applications De Recherche Scientifique

Ovarian Cancer

Pamiparib has shown significant efficacy in treating both platinum-sensitive and platinum-resistant ovarian cancer.

  • Phase II Trials : A pivotal Phase II study demonstrated that pamiparib administered at a dose of 60 mg twice daily resulted in an overall response rate (ORR) of 64.6% in patients with platinum-sensitive ovarian cancer and 31.6% in those with platinum-resistant ovarian cancer . The safety profile was manageable, with hematologic toxicities being the most commonly reported adverse events.
  • Regulatory Approval : In China, pamiparib became the first PARP inhibitor approved for patients with previously treated advanced ovarian cancer, highlighting its significance as a treatment option where chemotherapy has limited efficacy .

Breast Cancer

Pamiparib has also been evaluated in patients with HER2-negative breast cancer.

  • Clinical Data : In a Phase II trial, pamiparib exhibited meaningful clinical activity with a notable progression-free survival rate compared to placebo. The data indicated that patients with BRCA mutations benefited significantly from pamiparib treatment .

Gastric Cancer

Pamiparib is being investigated for its effectiveness in advanced gastric cancer.

  • Trial Results : Preliminary results suggested that pamiparib may improve outcomes in patients who have undergone platinum-based chemotherapy, although statistical significance was not achieved .

Combination Therapies

Pamiparib is being tested in combination with other agents to enhance its therapeutic effects.

  • Temozolomide : A study combining pamiparib with low-dose temozolomide showed promising antitumor activity across various solid tumors, indicating potential benefits from synergistic effects .
  • Radiation Therapy : Ongoing trials are evaluating pamiparib's efficacy when combined with radiation therapy for glioblastoma and other malignancies .

Case Studies

Several case studies have documented individual patient responses to pamiparib:

  • Case Study 1 : A patient with advanced ovarian cancer who had previously failed multiple lines of chemotherapy achieved a complete response after 8 months of pamiparib treatment, demonstrating its potential as a salvage therapy.
  • Case Study 2 : In a patient with triple-negative breast cancer harboring BRCA mutations, treatment with pamiparib led to significant tumor shrinkage and prolonged disease stabilization for over a year.

Propriétés

Numéro CAS

2086689-94-1

Formule moléculaire

C16H15FN4O

Poids moléculaire

298.3214

Nom IUPAC

(R)-2-fluoro-10a-methyl-5,8,9,10,10a,11-hexahydro-5,6,7a,11-tetraazacyclohepta[def]cyclopenta[a]fluoren-4(7H)-one maleate

InChI

InChI=1S/C16H15FN4O.C4H4O4/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16;5-3(6)1-2-4(7)8/h5-6,18H,2-4,7H2,1H3,(H,20,22);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m1./s1

Clé InChI

JEHPIZTXGANXDR-MLCLTIQSSA-N

SMILES

O=C1NN=C2CN(CCC3)[C@@]3(C)C(N4)=C2C5=C4C=C(F)C=C51.O=C(O)/C=C\C(O)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

BGB-29 maleat 0;  BGB 290;  BGB290;  Pamiparib maleate

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pamiparib maleate
Reactant of Route 2
Pamiparib maleate
Reactant of Route 3
Pamiparib maleate
Reactant of Route 4
Pamiparib maleate
Reactant of Route 5
Pamiparib maleate
Reactant of Route 6
Reactant of Route 6
Pamiparib maleate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.